molecular formula C7H2Cl4FNO3 B1402170 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene CAS No. 1417567-15-7

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1402170
CAS No.: 1417567-15-7
M. Wt: 308.9 g/mol
InChI Key: OWJGXYSQCLSHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is an aromatic compound with a complex structure that includes chloro, fluoro, nitro, and trichloromethoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the nitration of a suitable benzene derivative, followed by chlorination and fluorination under controlled conditions. The trichloromethoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and fluorination processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions, leading to the formation of various derivatives with different biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-3-nitrobenzene
  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
  • 2-Chloro-5-nitrobenzotrifluoride

Uniqueness

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4FNO3/c8-4-1-3(12)2-5(13(14)15)6(4)16-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJGXYSQCLSHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 5
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 6
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.